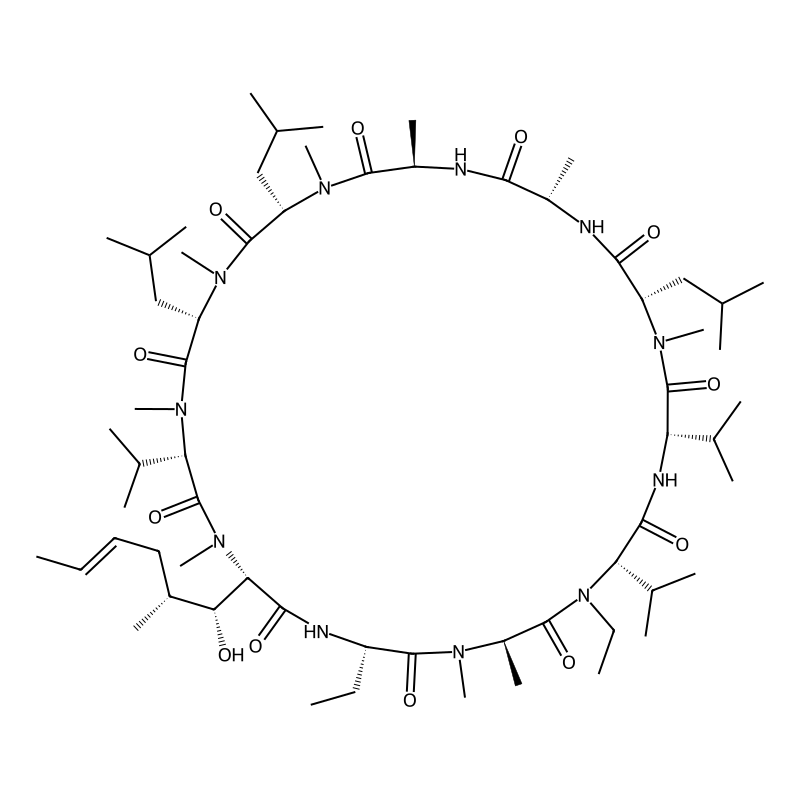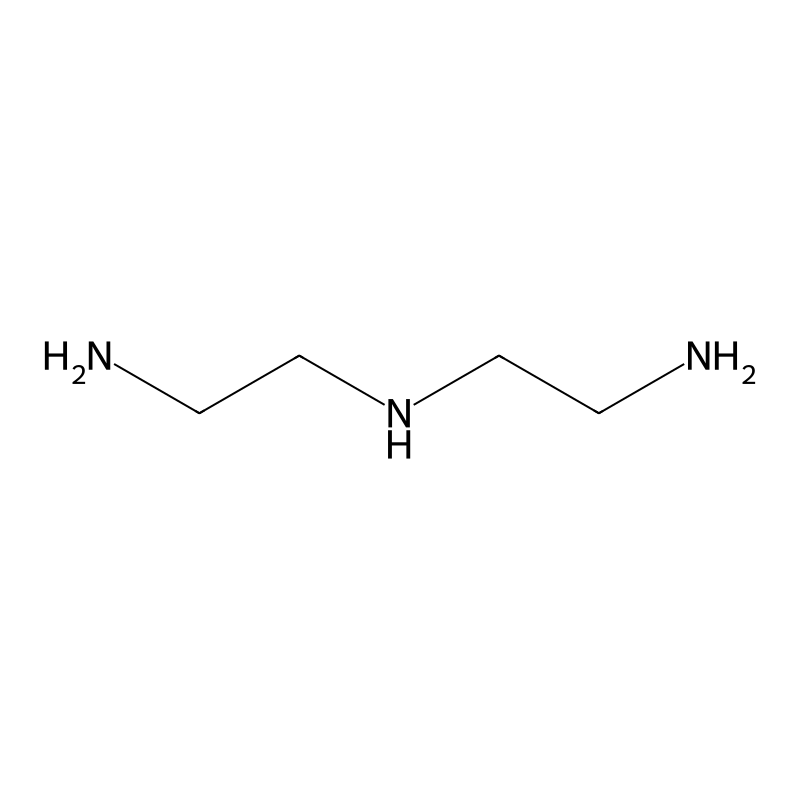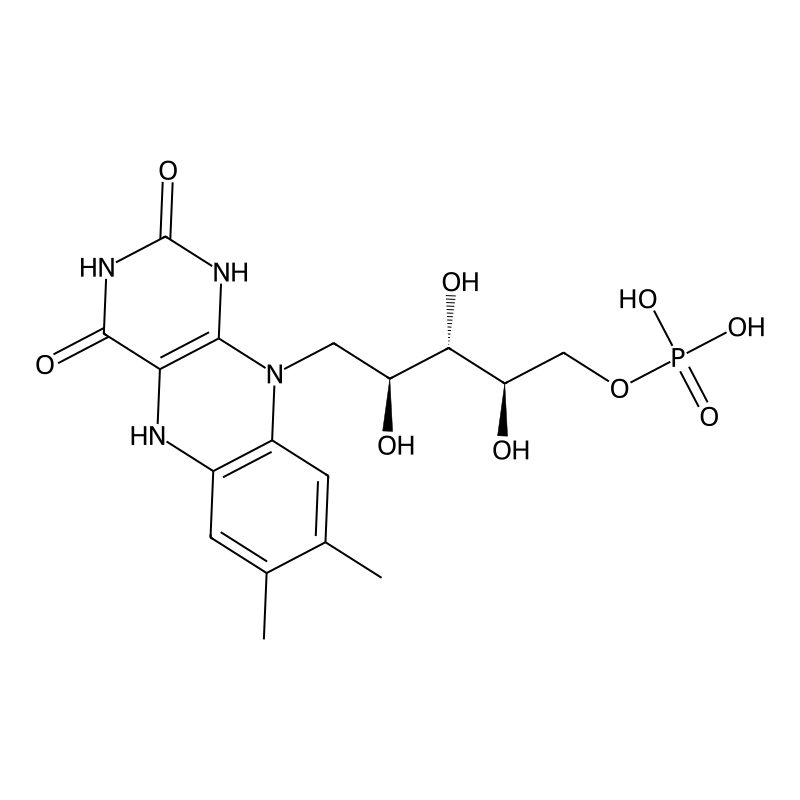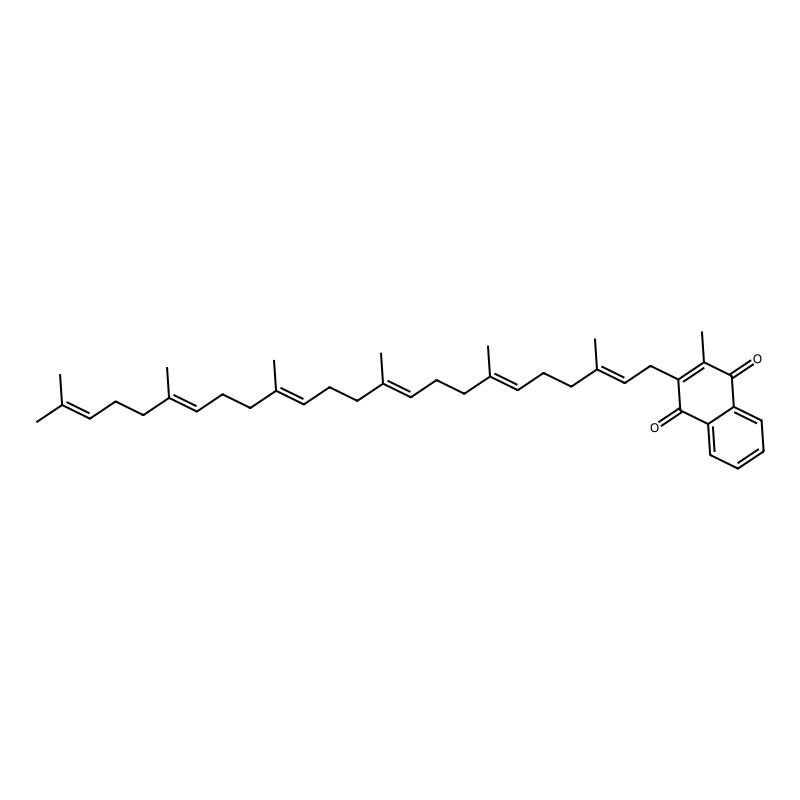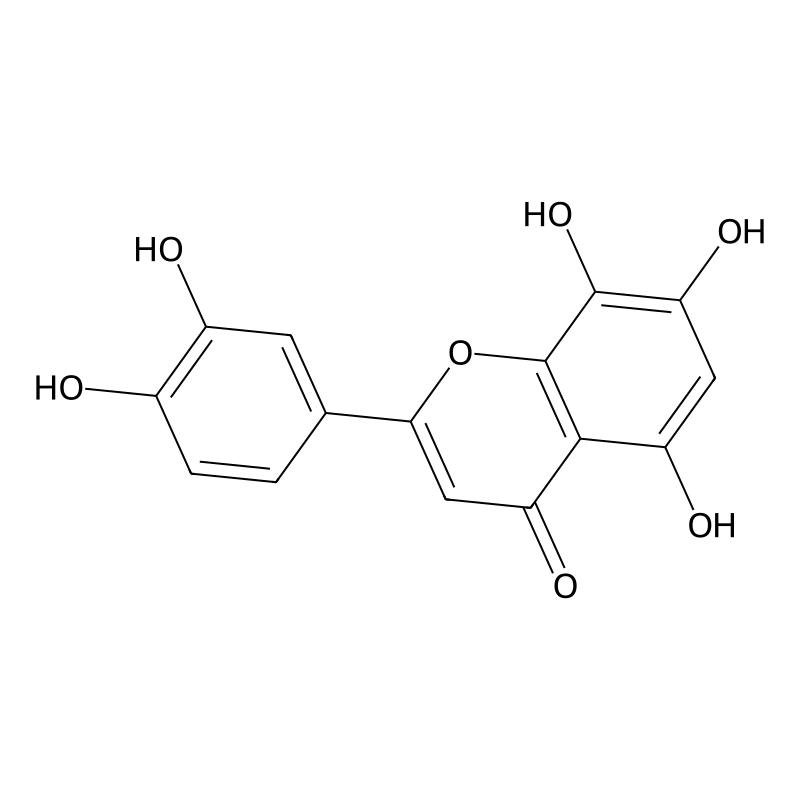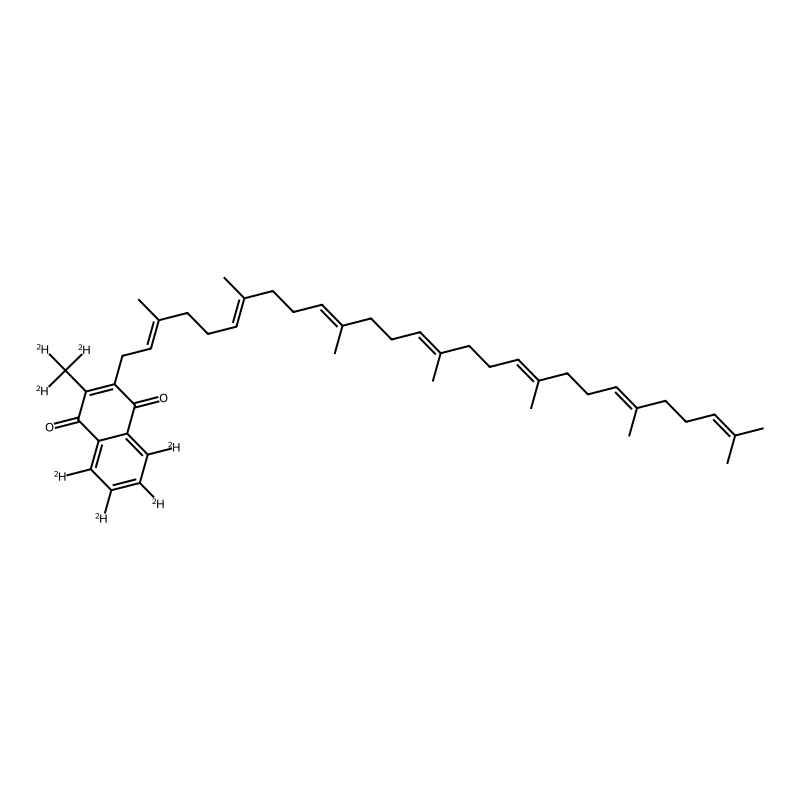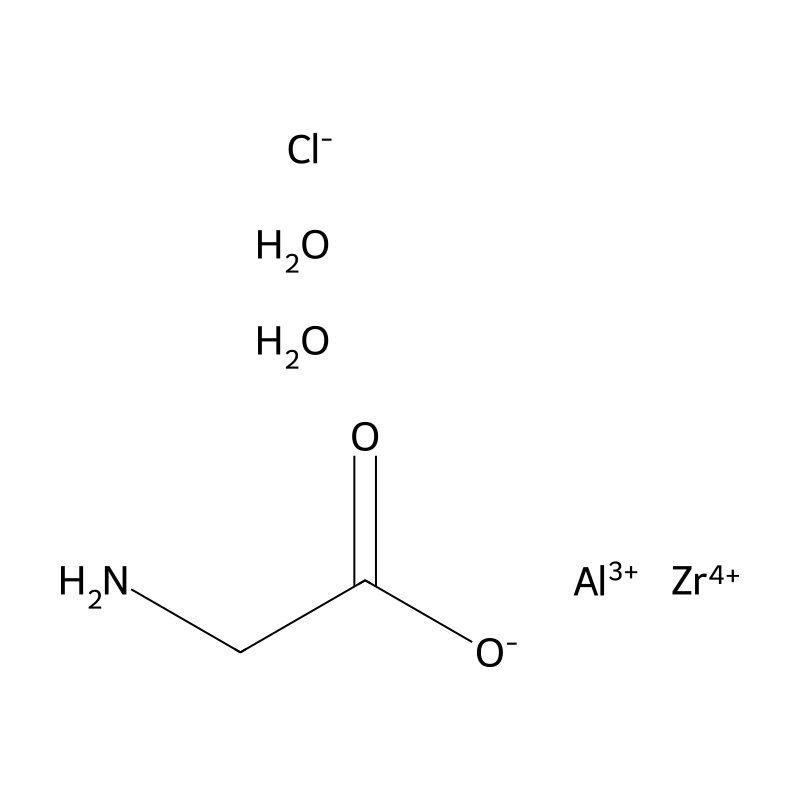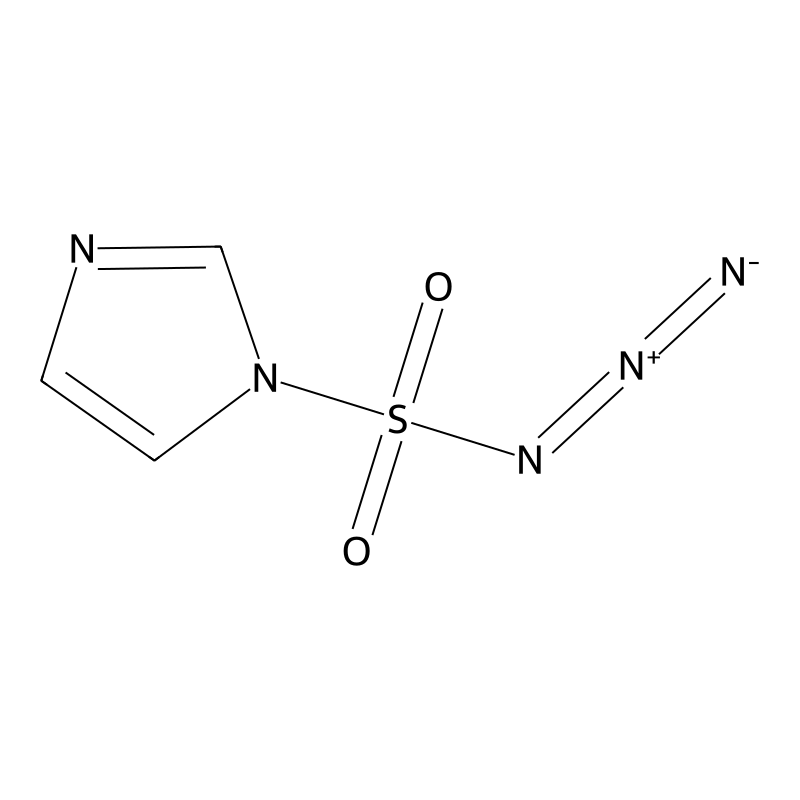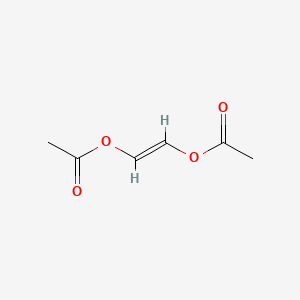tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
Catalog No.
S6647457
CAS No.
1780760-71-5
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
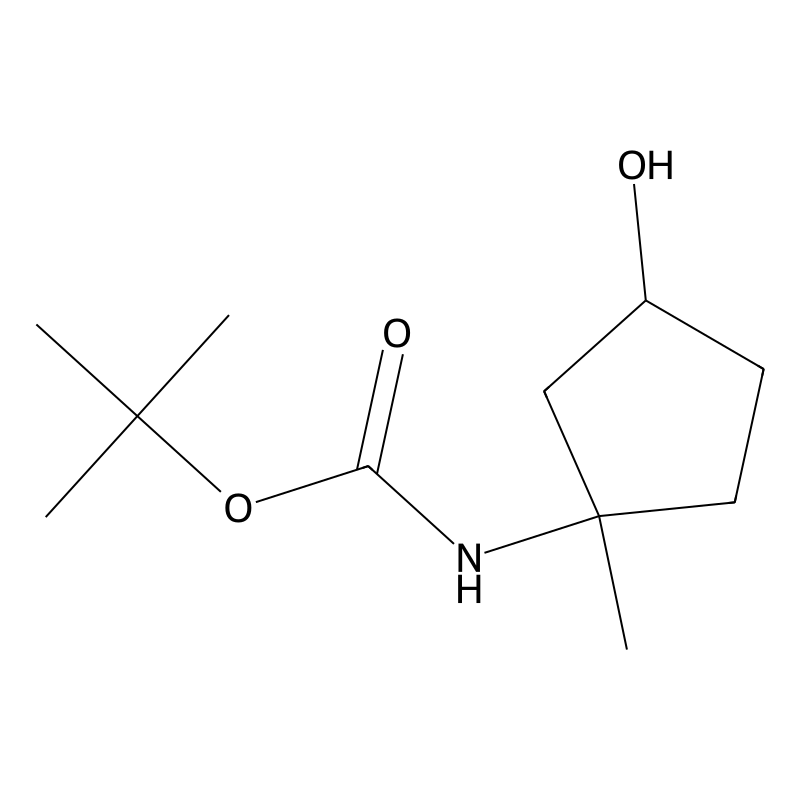
Content Navigation
CAS Number
1780760-71-5
Product Name
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
IUPAC Name
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
Molecular Formula
C11H21NO3
Molecular Weight
215.29 g/mol
InChI
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14)
InChI Key
TZTWGKRXKFXYGQ-UHFFFAOYSA-N
SMILES
CC1(CCC(C1)O)NC(=O)OC(C)(C)C
Canonical SMILES
CC1(CCC(C1)O)NC(=O)OC(C)(C)C
Molecular Structure Analysis
The compound contains several functional groups:
- A carbamate group (NH-CO-O-C), which is formed by the reaction of a carboxylic acid with an alcohol and a dehydrating agent [].
- A t-butyl group ((CH3)3C), a bulky hydrocarbon group.
- A hydroxyl group (OH) bonded to a cyclopentane ring (a five-membered carbon ring).
- A methyl group (CH3) also bonded to the cyclopentane ring.
The specific arrangement of these groups determines the overall shape and properties of the molecule.
Chemical Reactions Analysis
Information on specific chemical reactions involving t-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is not currently available in scientific literature []. However, similar compounds undergo various reactions, including:
XLogP3
1.4
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
215.15214353 g/mol
Monoisotopic Mass
215.15214353 g/mol
Heavy Atom Count
15
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds
